2,5-Dichloro-3-methoxyisonicotinic acid
Overview
Description
2,5-Dichloro-3-methoxyisonicotinic acid is an organic compound with the empirical formula C7H5Cl2NO3 . It has a molecular weight of 222.03 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is COc1c(Cl)ncc(Cl)c1C(O)=O . The InChI is 1S/C7H5Cl2NO3/c1-13-5-4(7(11)12)3(8)2-10-6(5)9/h2H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C7H5Cl2NO3 , and it has a molecular weight of 222.03 .Scientific Research Applications
Chemical Synthesis
- Regiospecific Transformation in Chemical Synthesis: A study by Epsztajn et al. (1989) details the synthesis and metallation of 2-methoxyisonicotin-anilides, demonstrating their utility in regiospecific transformation of isonicotinic acids into 2, 3, 4-trisubstituted pyridines, which is a significant method in organic chemistry (Epsztajn et al., 1989).
Environmental Applications
- Degradation of Herbicides: Research by Brillas et al. (2003) discusses the mineralization of acidic aqueous solutions of 3,6-dichloro-2-methoxybenzoic acid, a close relative of 2,5-dichloro-3-methoxyisonicotinic acid, emphasizing the use of electro-Fenton and photoelectro-Fenton processes for environmental applications (Brillas et al., 2003).
Medical and Biotechnological Research
Biochemical Analysis
Fossati et al. (2010) developed a chromogenic system for measuring hydrogen peroxide, using a chromogenic system involving derivatives of dichlorophenols, which is related to this compound. This highlights its role in biochemical assays and analytical chemistry (Fossati & Prencipe, 2010).
Antioxidant Bioactivity
Leu et al. (2011) identified 3-methoxyisonicotinic acid as a constituent of Senecio scandens, exploring its antioxidant activity. This indicates potential biomedical applications of derivatives of isonicotinic acid in natural product research and pharmacology (Leu, Lin, & Kuo, 2011).
Industrial and Engineering Applications
- Corrosion Inhibition: A study by Bentiss et al. (2009) investigates the corrosion inhibition performance of a compound structurally related to this compound, demonstrating its importance in materials science, particularly in the field of corrosion inhibition (Bentiss et al., 2009).
Properties
IUPAC Name |
2,5-dichloro-3-methoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-5-4(7(11)12)3(8)2-10-6(5)9/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYREZMKGHSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235982 | |
Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-55-3 | |
Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-methoxy-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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